4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

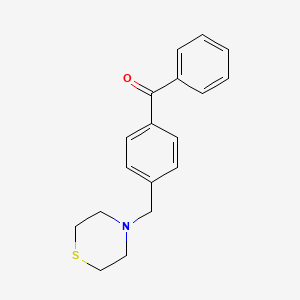

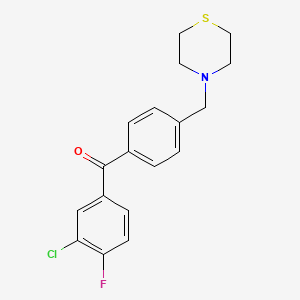

“4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone” is a chemical compound with the molecular formula C19H19ClFNO . It has a molecular weight of 331.81 g/mol . This compound has gained attention in the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone” consists of a benzophenone core with a chlorine atom and a fluorine atom on one phenyl ring and a piperidinomethyl group on the other phenyl ring .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A selective synthesis method suitable for industrial scale-up of benzophenone derivatives was developed by Karrer et al. (2000). This method involves fluorination and Friedel–Crafts reactions to yield high-quality benzophenone compounds, such as 4-chloro-4′-(chlorodifluoromethoxy)benzophenone (Karrer, F., Meier, H., & Pascual, A., 2000).

Biological and Medical Applications

- Al‐Ghorbani et al. (2016) synthesized benzophenone derivatives, including ones with fluoro and chloro groups, which exhibited antiproliferative activity against Dalton's lymphoma. These compounds show potential in cancer therapy due to their ability to activate caspase-activated DNase and induce apoptosis (Al‐Ghorbani, M., et al., 2016).

Environmental Impact and Treatment

- Liu et al. (2016) studied the transformation pathways of 4-hydroxyl benzophenone in chlorination disinfection processes. This research is significant in understanding the environmental impact and potential ecological risks of benzophenone compounds in water treatment (Liu, W., et al., 2016).

Materials Science

- Ghassemi et al. (2004) reported the synthesis of multiblock copolymers using benzophenone derivatives. These copolymers form flexible transparent films and have applications in creating proton exchange membranes, highlighting the material science applications of benzophenone compounds (Ghassemi, H., Ndip, G., & Mcgrath, J., 2004).

Safety and Hazards

When handling “4-Chloro-3-fluoro-3’-piperidinomethyl benzophenone”, it is advised to wear suitable protective clothing and avoid contact with skin and eyes. It’s also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Propiedades

IUPAC Name |

(4-chloro-3-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-8-7-16(12-18(17)21)19(23)15-6-4-5-14(11-15)13-22-9-2-1-3-10-22/h4-8,11-12H,1-3,9-10,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDSQEOVXVKKAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643149 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-26-5 |

Source

|

| Record name | (4-Chloro-3-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-trifluoromethylbenzophenone](/img/structure/B1325579.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325580.png)

![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325583.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)